(2E)-3-[2-(2-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-[(4-methylphenyl)sulfonyl]prop-2-enenitrile
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Overview
Description
(2E)-3-[2-(2-METHOXYPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-2-(4-METHYLBENZENESULFONYL)PROP-2-ENENITRILE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrido[1,2-a]pyrimidine core, which is known for its biological activity and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[2-(2-METHOXYPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-2-(4-METHYLBENZENESULFONYL)PROP-2-ENENITRILE typically involves multi-step organic reactions. The key steps may include:
- Formation of the pyrido[1,2-a]pyrimidine core through cyclization reactions.
- Introduction of the methoxyphenoxy group via nucleophilic substitution.
- Addition of the methylbenzenesulfonyl group through sulfonation reactions.
- Formation of the prop-2-enenitrile moiety through condensation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenoxy group.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: The aromatic rings in the compound may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, the compound could be studied for its potential as a therapeutic agent. The pyrido[1,2-a]pyrimidine core is known for its activity against certain enzymes and receptors.
Medicine
Potential medical applications include the development of drugs targeting specific diseases. The compound’s ability to interact with biological targets makes it a candidate for drug discovery.
Industry
In the industrial sector, the compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (2E)-3-[2-(2-METHOXYPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-2-(4-METHYLBENZENESULFONYL)PROP-2-ENENITRILE likely involves interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a biological response. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Pyrido[1,2-a]pyrimidine derivatives: These compounds share the core structure and may have similar biological activities.
Methoxyphenoxy derivatives: Compounds with this group may exhibit similar chemical reactivity.
Methylbenzenesulfonyl derivatives: These compounds may have comparable industrial applications.
Uniqueness
The uniqueness of (2E)-3-[2-(2-METHOXYPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-2-(4-METHYLBENZENESULFONYL)PROP-2-ENENITRILE lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications.
Properties
Molecular Formula |
C25H19N3O5S |
---|---|
Molecular Weight |
473.5 g/mol |
IUPAC Name |
(E)-3-[2-(2-methoxyphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]-2-(4-methylphenyl)sulfonylprop-2-enenitrile |
InChI |
InChI=1S/C25H19N3O5S/c1-17-10-12-18(13-11-17)34(30,31)19(16-26)15-20-24(33-22-8-4-3-7-21(22)32-2)27-23-9-5-6-14-28(23)25(20)29/h3-15H,1-2H3/b19-15+ |
InChI Key |
DFUXNXKQYVGKRZ-XDJHFCHBSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)OC4=CC=CC=C4OC)/C#N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)OC4=CC=CC=C4OC)C#N |
Origin of Product |
United States |
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